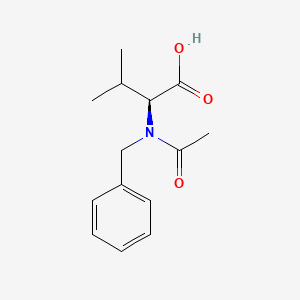![molecular formula C18H17F3 B12533426 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene CAS No. 821799-45-5](/img/structure/B12533426.png)
1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups and a pent-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene typically involves the reaction of benzene derivatives with trifluoromethylated alkenes. One common method includes the use of hexafluoropropene as a starting material, which undergoes a series of reactions including halogenation and coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and various substituted benzene derivatives .
Scientific Research Applications
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
- 1,1,1,2,3,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene
Uniqueness
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups and the pent-2-ene backbone contribute to its high stability, reactivity, and potential for diverse applications .
Properties
CAS No. |
821799-45-5 |
|---|---|
Molecular Formula |
C18H17F3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
[5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene |
InChI |
InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |
InChI Key |
KUKNZWRFISQIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



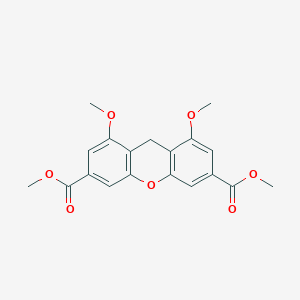
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
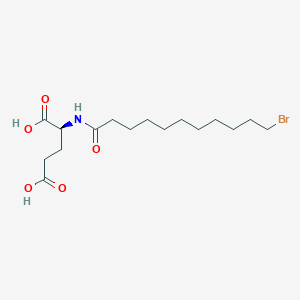
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
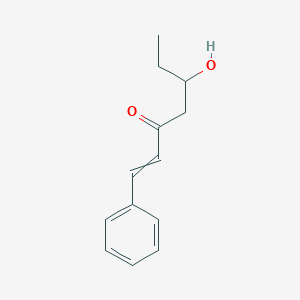
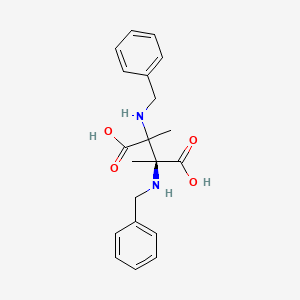
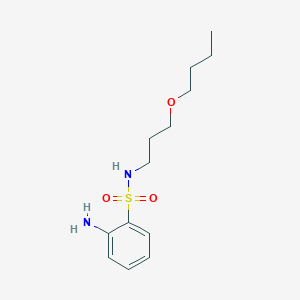
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
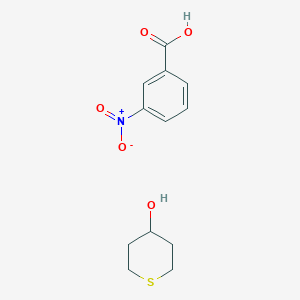
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
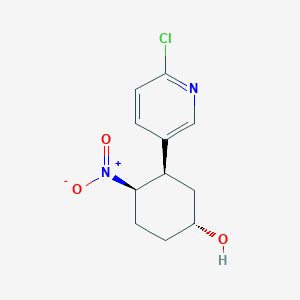
![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
